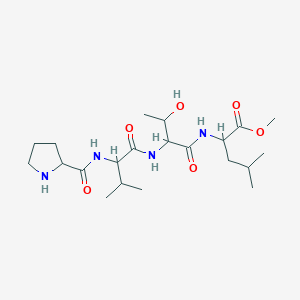

Eglin c (42-45)-methyl ester HCl

Beschreibung

Overview of Serine Protease Inhibitors in Biological Systems

Serine proteases are a large and crucial class of enzymes that play a vital role in a vast array of physiological processes. nih.govacs.org Their activity, which involves cleaving peptide bonds in other proteins, is essential for functions ranging from digestion and blood clotting to immune responses and hormone activation. nih.govacs.org The catalytic activity of these enzymes is dependent on a key serine residue within a "catalytic triad" at the enzyme's active site. acs.org

Given their potent and often broad-spectrum activity, the function of serine proteases must be tightly regulated to prevent unwanted or excessive proteolysis, which can lead to pathological conditions. This regulation is primarily achieved by a diverse group of proteins known as serine protease inhibitors (SPIs). nih.govnih.gov These inhibitors are found across all domains of life and are critical for maintaining physiological homeostasis. nih.govresearchgate.net

SPIs can be broadly categorized based on their mechanism of action. One major group is the serpins (serine protease inhibitors), which utilize a unique and irreversible "suicide-substrate" mechanism. nih.govnih.gov Upon interaction with the target protease, the serpin undergoes a significant conformational change that traps and deactivates the enzyme. nih.gov Other families of inhibitors, such as Kunitz-type and Kazal-type inhibitors, act as tight-binding, reversible inhibitors that block the protease's active site without being destroyed in the process. nih.govresearchgate.net The dysregulation of these inhibitory systems is linked to numerous human diseases, including inflammatory conditions and autoimmune disorders, making SPIs significant targets for therapeutic development. nih.govnih.gov

Origin and Biological Significance of Native Eglin c

Native Eglin c is a potent, small protein inhibitor of serine proteases, originally isolated from the medicinal leech, Hirudo medicinalis. nih.govresearchgate.net It belongs to the potato inhibitor I family and is renowned for its exceptional stability and strong inhibitory action against several key human proteases. researchgate.net Comprising 70 amino acids, Eglin c has a well-defined structure characterized by a four-stranded beta-sheet and an alpha-helical segment. researchgate.net

The biological significance of Eglin c lies in its potent and specific inhibition of chymotrypsin (B1334515), human leukocyte elastase, and cathepsin G. nih.govresearchgate.net These proteases are released by neutrophils, a type of white blood cell, during an inflammatory response. While essential for fighting infection, their uncontrolled activity can lead to significant tissue damage. For instance, leukocyte elastase is implicated in the breakdown of lung tissue in conditions like emphysema.

The inhibitory power of Eglin c is concentrated in its reactive-site loop, a specific segment of the protein that binds directly to the active site of the target protease. nih.gov Unlike many other protease inhibitors, the conformation of this loop in Eglin c is not stabilized by disulfide bridges but by a network of intramolecular hydrogen bonds and salt bridges. nih.gov This rigid structure allows it to act as a "standard mechanism" inhibitor, where it mimics a substrate but is cleaved at an extremely slow rate, effectively blocking the enzyme. nih.gov The key residue at the P1 position of this loop (the primary determinant of specificity) is Leucine-45, which fits into the corresponding pocket of elastase and chymotrypsin-like enzymes. nih.govnih.gov

Rationale for the Development of Synthetic Eglin c Fragments

While native Eglin c is a powerful and well-studied inhibitor, the development of synthetic fragments derived from its sequence is driven by several key principles in medicinal chemistry and drug discovery. The primary rationale is to create smaller, more specific, and synthetically accessible molecules that retain the inhibitory activity of the parent protein but offer significant advantages.

One major reason is the simplification of molecular complexity. The synthesis of a full 70-amino acid protein like Eglin c is complex and costly. In contrast, small peptides are significantly easier and more economical to produce. By identifying the minimal active sequence within the protein's binding loop, researchers can create fragments that are more amenable to large-scale synthesis and chemical modification.

Furthermore, synthetic fragments allow for detailed structure-activity relationship (SAR) studies. nih.gov Research has shown that the binding loop of Eglin c is the critical region for its inhibitory function. nih.govnih.gov By synthesizing fragments of this loop, such as the tetrapeptide corresponding to residues 42-45 (Pro-Val-Thr-Leu), scientists can systematically investigate the contribution of each amino acid to binding affinity and specificity. This approach enables the fine-tuning of the molecule to enhance potency against a desired target or to eliminate activity against others, thereby reducing potential side effects. For example, studies involving site-directed mutagenesis of the full Eglin c protein have demonstrated that changing a single amino acid at the P1 position (Leu45) can dramatically shift its specificity from an elastase inhibitor to a trypsin inhibitor. nih.gov This highlights the potential for creating highly selective inhibitors by modifying small peptide fragments.

Finally, smaller peptide fragments can possess more favorable pharmacological properties. The use of large proteins as drugs can be limited by issues such as poor absorption, rapid degradation, and immunogenicity. Smaller, modified peptides can be designed to have improved stability and bioavailability, making them more suitable for therapeutic applications.

Academic Research Landscape of Eglin c (42-45)-methyl ester HCl

Direct academic publications focusing specifically on the compound This compound are limited. The majority of available information on this specific molecule comes from the catalogs of commercial chemical suppliers, where it is sold as a research chemical. nih.gov These commercial sources describe it as a tetrapeptide fragment of Eglin c with the sequence Pro-Val-Thr-Leu, protected at the C-terminus as a methyl ester. nih.gov

Despite the scarcity of dedicated studies on this exact compound, its structure provides significant insight into its likely application in academic research. The sequence Pro-Val-Thr-Leu corresponds to the P4, P3, P2, and P1 positions of the native Eglin c reactive-site loop, which culminates in the P1 residue Leucine-45. nih.govnih.gov This region is fundamentally important for the recognition and binding of Eglin c to its target proteases, particularly human leukocyte elastase and cathepsin G. nih.gov

Therefore, This compound is almost certainly utilized as a molecular tool in biochemical and pharmacological research. Its probable applications include:

Investigating Minimal Binding Requirements: This fragment can be used to determine the minimal peptide sequence from the Eglin c binding loop that is necessary for interaction with target proteases.

Competitive Inhibition Assays: It can serve as a competitive inhibitor in enzyme kinetics studies to probe the active sites of serine proteases like cathepsin G. nih.gov

Basis for Inhibitor Design: The tetrapeptide serves as a foundational scaffold for the synthesis of new, more potent, or more specific protease inhibitors. Researchers can systematically modify each amino acid or the terminal groups to optimize binding and pharmacological properties.

In essence, while this specific fragment may not be the subject of extensive published research itself, it represents a fundamental building block for research into protease inhibition and the design of novel therapeutics based on the potent inhibitory properties of its parent molecule, Eglin c.

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H38N4O6 |

|---|---|

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

methyl 2-[[3-hydroxy-2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C21H38N4O6/c1-11(2)10-15(21(30)31-6)23-20(29)17(13(5)26)25-19(28)16(12(3)4)24-18(27)14-8-7-9-22-14/h11-17,22,26H,7-10H2,1-6H3,(H,23,29)(H,24,27)(H,25,28) |

InChI-Schlüssel |

MFZRAYFMAYEDAV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1 |

Herkunft des Produkts |

United States |

Structural Characterization and Peptide Design Considerations

Eglin c (41-49) Fragments

The slightly larger fragment, Eglin c (41-49), with the sequence H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH, has been synthesized and studied for its inhibitory properties. researchgate.netresearchgate.net Research has shown that this fragment can inhibit cathepsin G and α-chymotrypsin, but not leukocyte elastase. researchgate.netjst.go.jp This contrasts with other fragments like Eglin c (60-63), which inhibits leukocyte elastase but not the other two enzymes. researchgate.net These findings suggest that different regions of the Eglin c protein are responsible for its inhibitory specificity against various proteases. researchgate.net The inhibitory activity of the (41-49) fragment is significantly lower than that of the full-length Eglin c, indicating that while the core binding sequence is present, the rest of the protein scaffold is essential for high-affinity binding, likely through the formation of crucial electrostatic and hydrogen bonds. rsc.org

Full-Length Native Eglin c Structure-Function Comparison

Native Eglin c is a highly stable, 70-amino acid protein that acts as a potent inhibitor of serine proteinases like chymotrypsin (B1334515) and elastase. uniprot.orgqyaobio.comnih.gov Its structure is notable for being extremely stable despite the absence of disulfide bridges. qyaobio.com The protein binds tightly to the active site of its target enzymes, with the reactive site loop (residues 40-47) mimicking a substrate. The Leu45 residue of the PVTL sequence fits into the enzyme's S1 specificity pocket. nih.gov However, the inhibitor is cleaved extremely slowly, effectively blocking the enzyme's function. nih.gov The full protein structure provides a rigid scaffold that presents the reactive loop in an optimal conformation for binding, an effect that is only partially replicated by small fragments.

Table 1: Comparison of Eglin c and its Fragments

| Compound | Sequence | Key Features |

|---|---|---|

| Eglin c (42-45)-methyl ester HCl | H-Pro-Val-Thr-Leu-OMe·HCl | Synthetic, C-terminally esterified, core reactive site sequence. qyaobio.combiosynth.com |

| Eglin c (41-49) | H-Ser-Pro-Val-Thr-Leu-Asp-Leu-Arg-Tyr-OH | Inhibits cathepsin G and α-chymotrypsin; much lower potency than full Eglin c. researchgate.netjst.go.jp |

| Full-Length Eglin c | 70 amino acid polypeptide | Highly stable, potent inhibitor of multiple serine proteases. uniprot.orgqyaobio.com |

Engineered Eglin c Variants

To explore and alter the inhibitory profile of Eglin c, researchers have created numerous engineered variants through site-directed mutagenesis. These studies have provided profound insights into the roles of specific residues within the reactive loop. By substituting amino acids at the P1, P2, P4, and P6 positions (corresponding to residues 45, 44, 42, and 40, respectively), the specificity and affinity of the inhibitor can be dramatically changed. acs.org

For example, replacing Leu45 (P1) with Arginine (Arg) shifts the specificity, creating inhibitors for proprotein processing proteases like Kex2 and furin. acs.orgacs.orgnih.gov Further substitutions, such as replacing Pro42 (P4) with Arg, created even more potent Kex2 inhibitors. acs.org These engineered variants demonstrate the modularity of the Eglin c scaffold and highlight the critical role of the residues within the (42-45) sequence in determining inhibitor potency and selectivity. nih.gov

Table 2: Selected Engineered Eglin c Variants and Their Properties

| Variant Name | Key Substitutions | Target Enzyme(s) | Notable Finding |

|---|---|---|---|

| R1-eglin | Leu45Arg (P1) | Kex2, Furin | Greatly increased affinity for Kex2 compared to native Eglin c. acs.orgacs.org |

| R4R1-eglin | Pro42Arg (P4), Leu45Arg (P1) | Kex2, Furin | Potent inhibitor of both Kex2 and furin, forming stable complexes. acs.org |

| M4R1-eglin | Pro42Met (P4), Leu45Arg (P1) | Furin | Increased furin affinity 15-fold. acs.org |

| K2R1-eglin | Thr44Lys (P2), Leu45Arg (P1) | Kex2, Furin | Acted as temporary inhibitors, being eventually cleaved by the enzymes. acs.org |

Table 3: List of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Eglin c | |

| Eglin c (41-49) | |

| Eglin c (60-63) | |

| R1-eglin | |

| R4R1-eglin | |

| M4R1-eglin | |

| K2R1-eglin | |

| Cathepsin G | |

| α-chymotrypsin | |

| Leukocyte elastase | |

| Kex2 |

Biochemical Mechanisms of Serine Protease Inhibition

General Principles of Serine Protease Inhibition by Eglins

Eglins are a family of relatively small, highly stable proteins that act as potent, reversible, tight-binding inhibitors of various serine proteases. nih.govsmolecule.com Their mechanism of action follows the standard model for canonical protein protease inhibitors. This model involves the inhibitor's reactive-site loop binding into the active site of the target protease in a substrate-like manner. nih.gov

The key features of this interaction are:

Reactive-Site Loop: Eglins possess a solvent-exposed, flexible loop that contains a specific peptide bond known as the scissile bond. The amino acid residue at the P1 position (immediately preceding the scissile bond) is a primary determinant of the inhibitor's specificity. nih.gov

Enzyme-Inhibitor Complex: The inhibitor's loop binds to the enzyme's active site, forming a stable, non-covalent complex. The conformation of the loop in this bound state is very rigid. nih.gov

Slow-Binding Inhibition: The interaction is often characterized as a slow-binding process, which can involve a two-step mechanism: an initial rapid formation of a loose complex, followed by a slower isomerization to a more stable, tight-binding complex. moleculardepot.com

Pseudo-Irreversible Inhibition: Although the binding is reversible, the dissociation of the complex is typically extremely slow, with half-lives that can extend to several days. mdpi.com This makes the inhibition "pseudo-irreversible" under physiological conditions. The rigidity of the reactive loop is thought to be a key factor contributing to the very slow rate of hydrolysis of the scissile bond and the slow dissociation of the complex. nih.gov

Specificity and Potency Against Target Proteases

While detailed kinetic data for the specific fragment Eglin c (42-45)-methyl ester HCl is not extensively documented in the available scientific literature, some research indicates that the peptide H-Pro-Val-Thr-Leu-OMe, corresponding to sequence 42-45 of eglin c, is the smallest fragment to exhibit inhibitory effects on certain enzymes. jst.go.jp However, comprehensive potency and specificity data are well-characterized for the parent protein, recombinant Eglin c.

Recombinant Eglin c is a potent inhibitor of human leukocyte elastase (HLE), a key enzyme involved in inflammatory processes. The interaction is rapid and results in a very stable complex, signifying strong inhibition. moleculardepot.com

Eglin c also effectively inhibits human Cathepsin G, another protease found in the azurophilic granules of neutrophils. moleculardepot.com The association rate constant indicates a rapid binding process, comparable to other significant physiological inhibitors. moleculardepot.com While vendor information suggests that the fragment this compound has inhibitory effects on Cathepsin G, specific kinetic data from peer-reviewed studies are not available. biosynth.commoleculardepot.com

The interaction between recombinant Eglin c and bovine pancreatic α-chymotrypsin is characterized by a fast, pseudo-irreversible inhibition, leading to an extremely stable final complex. mdpi.com The binding kinetics suggest a one-step bimolecular association, although a two-step model involving a pre-equilibrium complex followed by isomerization is also proposed to explain the energetic profile. mdpi.comechemi.com

The inhibitory effect of Eglin c on porcine pancreatic elastase (PPE) has been studied, though some reports note it has less effect on PPE compared to other elastases. biosynth.com It is important to distinguish between elastases from different species and sources, as their susceptibility to inhibitors can vary. For instance, porcine elastase has been described as being more potent than human leukocyte elastase.

Kinetic Parameters of Enzyme-Inhibitor Complex Formation

The interaction between an enzyme and an inhibitor can be quantified by several kinetic parameters, including the association rate constant (k_on or k_assoc), the dissociation rate constant (k_off or k_dissoc), and the equilibrium dissociation constant (K_i). The following tables summarize the reported kinetic data for the interaction of the full-length recombinant Eglin c protein with the specified serine proteases.

Interactive Data Table: Kinetic Parameters of Recombinant Eglin c Inhibition

| Target Protease | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Inhibition Constant (K_i) (M) | Reference |

| Human Leukocyte Elastase | 1.3 x 10⁷ | 3.5 x 10⁻⁵ | 2.7 x 10⁻¹² (calculated) | moleculardepot.com |

| Human Cathepsin G | 2 x 10⁶ | Not Reported | Not Reported | moleculardepot.com |

| Bovine α-Chymotrypsin | 4 x 10⁶ | ~1.6 x 10⁻⁶ | ~4 x 10⁻¹³ | mdpi.comechemi.com |

| Human Pancreatic Elastase | 7.3 x 10⁵ | 2.7 x 10⁻⁴ | 3.7 x 10⁻¹⁰ | Not Found |

Reversibility and Stability of Enzyme-Inhibitor Interactions

The interaction between serine proteases and their peptide inhibitors can be either reversible or irreversible. Reversible inhibitors bind and can subsequently dissociate from the enzyme, restoring its activity. Irreversible inhibitors, on the other hand, typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation. nih.gov

The parent molecule, eglin c, is a reversible inhibitor. nih.gov It is likely that the (42-45)-methyl ester fragment also acts as a reversible inhibitor, forming a stable but non-covalent complex within the active site of the protease. The stability of this interaction is crucial for its inhibitory function.

Influence of Environmental Factors on Inhibitory Activity

The effectiveness of peptide inhibitors can be significantly influenced by environmental conditions such as pH and temperature.

The pH of the surrounding environment can alter the ionization state of amino acid residues in both the inhibitor and the enzyme's active site, thereby affecting their interaction. Studies on the parent molecule, eglin c, have shown that its structure and rigidity can change with pH. nih.gov For instance, eglin c exhibits increased rigidity at acidic pH compared to neutral pH. nih.gov While the specific pH-activity profile for the (42-45)-methyl ester fragment has not been determined, it is expected that its inhibitory potency would be optimal within a specific pH range, likely reflecting the physiological conditions under which its target enzymes are active. The interaction of other inhibitors with chymotrypsin (B1334515) has been shown to be pH-dependent. nih.gov

Temperature can impact the stability of both the inhibitor and the enzyme, as well as the kinetics of their interaction. Higher temperatures can lead to denaturation and loss of activity. The thermal unfolding of the parent eglin c molecule has been studied, revealing a high degree of thermal stability, with a melting temperature (t1/2) of 86°C at neutral pH. nih.gov While the thermal stability of the smaller (42-45)-methyl ester fragment may differ, it is a critical parameter for its potential applications.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| H-Pro-Val-Thr-Leu-OMe |

| Cathepsin G |

| α-Chymotrypsin |

Structure Activity Relationship Sar Studies

Identification of Key Amino Acid Residues for Protease Binding

The inhibitory activity of eglin c and its fragments is primarily dictated by the conformation of its protease-binding loop. In the context of the full eglin c protein, this loop (residues 40-48) interacts extensively with the active site of target proteases. biosyn.com For the tetrapeptide fragment H-Pro-Val-Thr-Leu-OMe, the constituent amino acids correspond to the P4 to P1 positions in the standard nomenclature for protease inhibitor binding sites. researchgate.net The leucine (B10760876) at position 45 (P1) is particularly crucial, as its side chain inserts into the S1 subsite of the protease, a primary determinant of inhibitor specificity. mdpi.com The preceding residues, proline (P4), valine (P3), and threonine (P2), contribute to the correct positioning of the P1 residue and make additional contacts with the protease's active site cleft, thereby enhancing binding affinity.

Impact of C-Terminal Methyl Esterification on Activity and Specificity

The modification of the C-terminus of a peptide with a methyl ester group can significantly influence its biological activity. nih.gov Esterification neutralizes the negative charge of the C-terminal carboxylate, which can enhance membrane permeability and stability against carboxypeptidases. nih.govscielo.br In the case of H-Pro-Val-Thr-Leu-OMe, the methyl ester is crucial for its observed inhibitory activity. nih.gov While direct comparative studies with the corresponding free acid (H-Pro-Val-Thr-Leu-OH) are not extensively documented in publicly available literature, the ester group likely plays a role in mimicking the substrate's ester or amide bond that would typically be cleaved by the protease. This allows the peptide to act as a competitive inhibitor. The size of the ester group can also be a factor; small alkyl esters are often well-tolerated, whereas bulkier groups may sterically hinder binding to the active site. nih.gov

Effects of Amino Acid Substitutions and Modifications

While specific substitution studies on the H-Pro-Val-Thr-Leu-OMe tetrapeptide are limited, extensive research on the full eglin c protein provides valuable insights into the probable effects of such modifications.

Alterations to P1, P2, P3, P4 Sites

Systematic mutagenesis of the binding loop of eglin c has revealed the critical role of each residue in determining both the potency and specificity of inhibition.

| Site | Original Residue | Substitution Example | Effect on Activity/Specificity | Reference |

| P1 | Leucine (Leu45) | Arginine (Arg) | Changes specificity from elastase/chymotrypsin (B1334515) to trypsin. | mdpi.com |

| P2 | Threonine (Thr44) | Proline (Pro) | Remains a potent elastase inhibitor but no longer inhibits subtilisin. | mdpi.com |

| P4 | Proline (Pro42) | Arginine (Arg) or Methionine (Met) | Can create potent inhibitors of other proteases like Kex2. | nih.gov |

These findings suggest that similar substitutions within the tetrapeptide would have profound effects. For instance, altering the P1 leucine would likely change its target protease specificity. Modifications at the P2-P4 positions would be expected to modulate the binding affinity for its existing targets.

N-Terminal Modifications

Correlation between Peptide Conformation and Inhibitory Potency

The inhibitory potency of a peptide inhibitor is intrinsically linked to its three-dimensional structure and its ability to adopt a conformation that is complementary to the active site of the target protease. For the full eglin c protein, the rigidity of the binding loop is a key factor in its high affinity for target proteases. mdpi.com This rigidity is maintained by a network of hydrogen bonds. biosyn.com

For the shorter H-Pro-Val-Thr-Leu-OMe peptide, achieving a stable, bioactive conformation in solution is more challenging due to its flexibility. The presence of a proline residue at the P4 position helps to reduce this conformational flexibility. mdpi.com Conformational studies on similar short peptides suggest that they can adopt ordered structures, such as β-turns, in solution. nih.gov It is likely that the inhibitory potency of H-Pro-Val-Thr-Leu-OMe is dependent on the equilibrium between a disordered state and a more structured, active conformation that resembles the binding loop of the parent eglin c protein. A higher population of the active conformation would be expected to correlate with greater inhibitory potency. However, detailed conformational studies specifically for H-Pro-Val-Thr-Leu-OMe are not widely reported.

Molecular Interactions and Binding Dynamics

Characterization of Enzyme-Inhibitor Binding Interface

The binding of Eglin c to serine proteases like subtilisin and chymotrypsin (B1334515) occurs at the enzyme's active site, forming a stable, non-covalent complex that mimics the enzyme-substrate interaction. The interface is extensive, with the binding loop of Eglin c (residues Gly40 to Arg48) making the most significant contacts with the enzyme.

Specifically, the segment corresponding to the (42-45) fragment plays a crucial structural role in this interface. Crystal structure analysis of the complex between Eglin c and subtilisin Carlsberg reveals that the Eglin c segment Pro42-Thr44 participates in the formation of a three-stranded anti-parallel β-sheet with segments of the protease, namely Gly100-Gly102 and Ser125-Gly127. researchgate.net This β-sheet structure is a common feature in the interaction of canonical inhibitors with serine proteases and is fundamental to the stability of the complex.

Table 1: Key Interacting Residues in Eglin c-Protease Complexes

| Eglin c Residue Segment | Interacting Enzyme | Key Structural Feature |

|---|---|---|

| Pro42 - Thr44 | Subtilisin Carlsberg | Forms a three-stranded anti-parallel β-sheet with enzyme segments Gly100-Gly102 and Ser125-Gly127. researchgate.net |

Hydrogen Bonding Networks in the Complex

Hydrogen bonds are critical for the specificity and stability of the enzyme-inhibitor complex. In the refined crystal structure of the Eglin c-subtilisin complex, numerous hydrogen bonds are observed across the binding interface. For the Pro-Val-Thr-Leu segment, the side chain of Threonine-44 (Thr44), with its hydroxyl group, is uniquely positioned to form important electrostatic and hydrogen bond interactions. These interactions, along with those from other residues in the binding loop, help to rigidly maintain the loop's conformation, which is essential for effective binding. researchgate.net

While a precise list of hydrogen bonds for each residue of the isolated (42-45) fragment is not available, analysis of the parent complex structures indicates that the backbone amide and carbonyl groups of the peptide chain, as well as the polar side chain of threonine, are the primary contributors to the hydrogen bonding network within this segment.

Hydrophobic Interactions

Hydrophobic interactions are a major driving force for the binding of Eglin c to its target proteases. The peptide sequence Pro-Val-Thr-Leu contains two residues with bulky, nonpolar side chains: Valine (Val) and Leucine (B10760876) (Leu). These residues are known to favorably interact with hydrophobic pockets on the enzyme surface.

Molecular dynamics simulations and binding free energy calculations on the complex of α-lytic protease with Eglin c have shown that the binding is predominantly driven by nonpolar interactions. nih.gov The strong binding affinity is attributed to a high degree of structural complementarity, which maximizes favorable van der Waals contacts and minimizes the exposure of hydrophobic surfaces to the solvent. The Val43 and Leu45 residues of the Eglin c binding loop are expected to be significant contributors to this hydrophobic interaction, fitting into the S2 and S1 specificity pockets of the protease, respectively. Thermodynamic studies further support this, indicating that the formation of the Eglin c-protease complex is an entropy-driven process, consistent with the hydrophobic effect. nih.govnih.gov

Allosteric Effects on Enzyme Conformation

There is no direct evidence in the reviewed literature to suggest that the binding of the "Eglin c (42-45)-methyl ester HCl" fragment induces significant allosteric effects on the enzyme's conformation. The parent protein, Eglin c, is generally considered a nonallosteric protein. acs.org Its mechanism of action is based on direct, competitive inhibition by occluding the active site.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations have been instrumental in understanding the dynamics and energetics of the interaction between the full Eglin c protein and various proteases. nih.govfrontiersin.org These computational studies provide a detailed view of the binding events at an atomic level.

Table 2: Insights from Molecular Dynamics Simulations of Eglin c-Protease Complexes

| Simulation Focus | Key Finding | Implication for (42-45) Fragment | Reference |

|---|---|---|---|

| Normal Mode Analysis | The complex has a dynamic structure that minimizes conformational entropy loss upon binding. | The Pro-Val-Thr-Leu segment contributes to a flexible yet stable interface. | nih.gov |

| Binding Free Energy | Binding is primarily driven by nonpolar (hydrophobic) interactions and structural complementarity. | The Valine and Leucine residues are key contributors to the binding affinity. | nih.gov |

Spectroscopic Probes for Real-Time Interaction Monitoring

Specific studies employing spectroscopic probes to monitor the real-time interaction of the "this compound" fragment were not found in the search results. However, various spectroscopic techniques are standard tools for studying protein-ligand interactions in this field. Techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be suitable for measuring the binding kinetics and thermodynamics of this peptide with a target protease.

Furthermore, Nuclear Magnetic Resonance (NMR) has been used extensively to study the structure and dynamics of Eglin c and its mutants. NMR spin relaxation studies, for example, have provided insights into the picosecond-to-nanosecond dynamics of side chains throughout the Eglin c protein. acs.org Such methods could theoretically be applied to monitor conformational and dynamic changes in both the peptide and the enzyme upon binding.

Preclinical Research Applications and Model Systems

Utility as a Molecular Tool in Biochemical Research

In the realm of biochemistry, this compound provides a high degree of precision for studying enzymatic functions and interactions. chemimpex.com

Eglin c (42-45)-methyl ester HCl is a potent inhibitor of human leukocyte enzymes such as cathepsin G and neutrophil elastase. biosynth.commoleculardepot.com These enzymes are key players in proteolytic cascades, which involve a series of enzymes activating each other in a chain reaction, crucial for both normal physiological functions and pathological processes like inflammation. ontosight.ainih.gov By using this specific inhibitor, researchers can block the cascade at a specific point, allowing them to elucidate the downstream consequences of inhibiting a particular protease. This helps in mapping the sequence of events in the cascade and understanding the enzyme's role within the broader biological system. The parent molecule, Eglin c, is well-regarded as a high-affinity inhibitor for chymotrypsins and elastases, and this synthetic fragment retains inhibitory effects, making it a focused tool for these investigations. nih.govnih.gov

While the primary function of this compound is to bind to the active site of proteases, this very action makes it a useful tool for studying broader protein-protein interactions. chemimpex.com Some proteases have functions independent of their catalytic activity, such as binding to cell surface receptors. nih.govnih.gov For instance, studies on cathepsin G in breast cancer cells have shown that it first binds to the cell surface through a mechanism that does not require its enzymatic function, and subsequently induces cell aggregation via its proteolytic activity. nih.govnih.gov By applying an inhibitor like this compound, researchers can distinguish between these two processes. The inhibitor blocks the enzymatic effects, allowing for the specific study of the binding interactions and their functional consequences, thereby helping to untangle complex molecular recognition events at the cellular level. nih.govnih.govnih.gov

Application in In Vitro Cellular Models of Protease Activity

The compound is widely applied in cell-based assays to understand how protease activity influences cellular behavior, signaling, and pathology. biosynth.com

This compound is frequently used in studies of inflammation. chemimpex.commoleculardepot.com It effectively modulates inflammatory processes by inhibiting cathepsin G, a key enzyme involved in protein degradation during inflammation. moleculardepot.com Neutrophil elastase and cathepsin G are released from immune cells during an inflammatory response and can contribute to tissue damage. ontosight.ainih.gov In in vitro models using cells like neutrophils and macrophages, the application of this inhibitor allows scientists to probe the specific contribution of these proteases to the inflammatory response, helping to develop novel therapeutic strategies for chronic inflammatory diseases. chemimpex.comnih.gov

The inhibition of proteases by this compound has significant downstream effects on various cell signaling pathways. Proteases secreted by immune cells can cleave and modify cell surface receptors, extracellular matrix components, and signaling molecules, thereby altering cellular communication. For example, neutrophil elastase can influence β-catenin mediated expression of mesenchymal markers in pancreatic cancer cells. nih.gov In colorectal cancer, cathepsin G has been reported to inhibit the Akt/mTOR/Bcl2 anti-apoptotic signaling pathway. researchgate.net The use of a specific inhibitor like this compound in cell culture allows for the mechanistic investigation of how protease activity directly regulates these critical signaling pathways that control cell survival, proliferation, and migration.

The compound is a valuable tool in mechanistic cancer research. chemimpex.com The dysregulation of proteases like neutrophil elastase and cathepsin G is linked to tumor progression and metastasis. nih.gov Mechanistic studies in cancer cell lines have shown that these proteases can have complex roles. For example, cathepsin G can induce the aggregation of human breast cancer MCF-7 cells, a process that is dependent on its enzymatic activity and can be blocked by serine protease inhibitors. nih.govnih.gov In other contexts, neutrophil elastase has been found to selectively kill cancer cells by cleaving the death receptor CD95, initiating apoptosis. aacrjournals.org Using this compound allows researchers to specifically inhibit the enzymatic action of these proteases, helping to clarify their precise roles in cancer cell proliferation, invasion, and cell death pathways. nih.govnih.govaacrjournals.org

Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

| Synonyms | H-Pro-Val-Thr-Leu-OMe·HCl; PRO-VAL-THR-LEU-OME HCL | biosynth.comechemi.com |

| CAS Number | 133463-25-9 | biosynth.comechemi.com |

| Molecular Formula | C21H38N4O6·HCl | biosynth.com |

| Molecular Weight | 479.01 g/mol | biosynth.com |

Table 2: Inhibitory Profile of this compound

| Target Enzyme | Description of Action | Source(s) |

| Cathepsin G | Exhibits inhibitory effects by binding to the enzyme and preventing its function. | biosynth.com |

| Leukocyte Elastase | Shows inhibitory effects on this leukocyte enzyme. | biosynth.com |

| Cathepsin L | Has demonstrated inhibitory effects. | biosynth.com |

| Cathepsin D | Has demonstrated inhibitory effects. | biosynth.com |

Research in Animal Models of Disease (focus on in vivo mechanism of action)

Eglin c, a potent inhibitor of serine proteases, and its synthetic derivative, this compound, have been the subject of significant preclinical research to investigate their therapeutic potential in various disease models. The primary in vivo mechanism of action of these compounds lies in their ability to specifically and effectively inhibit key serine proteases, such as neutrophil elastase and cathepsin G, which are implicated in the pathology of numerous inflammatory and tissue-destructive diseases. chemimpex.combiosynth.comchemimpex.com The methyl ester modification in this compound is designed to enhance stability and bioavailability, suggesting its potential for improved efficacy in therapeutic applications. chemimpex.com

Role in Animal Models of Inflammation

The anti-inflammatory properties of Eglin c are attributed to its potent inhibition of proteases released by leukocytes during an inflammatory response. biosynth.com In various animal models of inflammation, the administration of Eglin c has been shown to mitigate the inflammatory cascade. By neutralizing the enzymatic activity of proteases like cathepsin G, Eglin c can modulate inflammatory processes. moleculardepot.com While direct in vivo studies specifically detailing the use of this compound in inflammation models are not extensively published, its role as a potent inhibitor of human leukocyte enzymes, including cathepsin G and elastase, suggests a similar or potentially enhanced anti-inflammatory effect due to its modified structure. biosynth.com

Investigation in Animal Models of Protease-Related Pathologies (e.g., emphysema in hamsters)

One of the most well-documented preclinical applications of Eglin c is in animal models of emphysema. In a key study utilizing a hamster model, intratracheal administration of human neutrophil elastase was used to induce emphysema, a condition characterized by the destruction of lung tissue. Pre-treatment with Eglin-c, a polypeptide derived from the medicinal leech, was found to effectively prevent the development of emphysema and bronchial secretory cell metaplasia. moleculardepot.com This protective effect is a direct consequence of Eglin c's ability to inhibit the enzymatic activity of neutrophil elastase, thereby preventing the degradation of elastin (B1584352) and other essential components of the lung's extracellular matrix.

Table 1: Effect of Eglin-c on Human Neutrophil Elastase-Induced Emphysema in Hamsters

| Treatment Group | Intervention | Outcome |

| Control | Saline | Normal lung architecture |

| Emphysema | Human Neutrophil Elastase | Severe emphysema, increased mean linear intercept |

| Prophylactic | Eglin-c followed by Human Neutrophil Elastase | Prevention of emphysema, normal mean linear intercept |

This table is based on findings from studies on Eglin-c in hamster models of emphysema. moleculardepot.com

Studies in Murine/Porcine Models (e.g., endotoxin (B1171834) shock in pigs)

The efficacy of Eglin c has also been demonstrated in a porcine model of endotoxin shock, a severe systemic inflammatory response. In this model, the administration of Eglin c significantly reduced the loss of intravascular protein, a key pathological feature of endotoxin shock. nih.gov The underlying mechanism is the inhibition of neutrophil elastase, which is released during the septic response and contributes to increased vascular permeability. nih.gov Furthermore, studies showed that effective concentrations of Eglin c were present in the lymph, indicating its distribution to relevant tissue compartments. nih.gov Although systemic hypotension was not reversed by Eglin c in this model, the reduction in protein leakage highlights its potential to mitigate specific aspects of the pathophysiology of septic shock. nih.gov While this study used recombinant Eglin c, the enhanced pharmacokinetic properties of this compound suggest it could be a valuable candidate for further investigation in such critical care models. chemimpex.com

Table 2: Impact of Eglin c in a Porcine Endotoxin Shock Model

| Parameter | Septic Controls (Saline) | Eglin c-treated |

| Intravascular Protein Loss | -0.79 g/kg | -0.42 g/kg |

| Plasma Neutrophil Elastase | Elevated | Reduced |

| Systemic Hypotension | Present | Unchanged |

Data adapted from a study on the effect of the elastase inhibitor Eglin c in porcine endotoxin shock. nih.gov

Development of Research Probes and Affinity Reagents

The high specificity and affinity of Eglin c for certain serine proteases make it an excellent scaffold for the development of research probes and affinity reagents. chemimpex.com These tools are invaluable for studying enzyme inhibition, protein interactions, and for the purification of target proteases. chemimpex.com

Engineered variants of Eglin c have been created that exhibit altered inhibitory profiles, demonstrating the potential to generate highly specific probes for different proteases. These variants can be used for affinity purification and crystallization of proprotein processing proteases.

Future Directions and Translational Potential of this compound in Preclinical Research

This compound, a synthetic derivative of the potent serine protease inhibitor Eglin c, holds considerable promise in the realm of preclinical research and drug development. nih.gov Derived from the medicinal leech, Hirudo medicinalis, the parent compound, Eglin c, is a robust inhibitor of human leukocyte elastase and cathepsin G. nih.govyork.ac.uk The modification to this compound is designed to enhance its therapeutic potential, offering a valuable tool for investigating protease-mediated pathologies. This article explores the future directions and translational research potential of this compound, focusing on its role as a lead for peptide-based drug discovery, strategies for its optimization, integration with advanced delivery systems, and its application in novel therapeutic avenues and combination therapies within non-human systems.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl ester HCl derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification under acidic conditions. For example, ricinoleic methyl ester HCl derivatives are synthesized by varying methanol (18 g) and HCl volumes (20–50 mL) to optimize mesoporous silica formation . Reaction parameters such as temperature (e.g., 350°C for 4 h during nitrogen adsorption analysis) and solvent ratios significantly impact pore size (12 nm) and BET surface area (163.71 m²/g) . Characterization via FTIR and XRD ensures structural validation .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of methyl ester HCl compounds?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) with KBr pellets identifies functional groups (e.g., ester linkages), while X-ray diffraction (XRD) confirms crystallinity and phase composition . Scanning electron microscopy (SEM) reveals surface morphology, and BET analysis quantifies surface area and pore distribution . For adsorption studies, atomic absorption spectroscopy (AAS) measures Cd²⁺ concentrations pre- and post-adsorption .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) optimize adsorption efficiency of methyl ester HCl derivatives in environmental remediation?

- Methodological Answer : BBD in response surface methodology (RSM) evaluates interactions among variables (e.g., pH, adsorbent dose, contact time). For Cd²⁺ adsorption, a 27-experiment BBD matrix identified optimal conditions: pH 6.32, 0.06 g adsorbent, 70.44 min contact time, and 25.30 ppm Cd²⁺, achieving 86.63% removal . ANOVA analysis (Table 4) confirmed adsorbent dose (F-value 40.49) and contact time (F-value 336.92) as statistically significant factors .

Q. How should researchers resolve contradictions between pseudo-first-order and pseudo-second-order kinetic models in adsorption studies?

- Methodological Answer : Model selection depends on correlation coefficients (R²) and agreement between experimental and calculated equilibrium adsorption capacities (qₑ). For Cd²⁺ adsorption, pseudo-second-order kinetics (R² > 0.97) better fit the data, indicating chemisorption dominance . Discrepancies arise if initial assumptions (e.g., homogeneous adsorption sites) are invalid; cross-validation with isotherm models (e.g., Langmuir) is recommended .

Q. What strategies ensure the stability of methyl ester HCl derivatives under acidic or variable environmental conditions?

- Methodological Answer : Stability is assessed via prolonged exposure to HCl and controlled cooling rates. For mesoporous silica, longer cooling times increased surface area and pore stability . Structural integrity under acidic conditions is monitored via repeated adsorption cycles and FTIR analysis to detect template degradation .

Data Analysis and Interpretation

Q. How do researchers validate the significance of interaction terms in adsorption optimization models?

- Methodological Answer : ANOVA tests (e.g., Table 4) evaluate the significance of quadratic and interaction terms. For Cd²⁺ removal, terms like AB (pH × adsorbent dose, p = 0.0001) and AC (pH × concentration, p = 0.0006) were critical, while BD (adsorbent × time, p = 0.6292) were negligible . A high R² (0.97) confirms model robustness .

Q. What methodologies address limitations in active site availability during heavy metal adsorption studies?

- Methodological Answer : Langmuir isotherm analysis determines maximum adsorption capacity (Qₘₐₓ = 103.10 mg/g for Cd²⁺) and identifies saturation points . Competitive ion experiments (e.g., adding Ca²⁺ or Mg²⁺) quantify selectivity, while BET data correlate surface area with adsorption efficiency .

Cross-Disciplinary Applications

Q. How can methyl ester HCl derivatives be adapted for drug delivery or catalytic applications?

- Methodological Answer : Mesoporous silica synthesized with ricinoleic methyl ester HCl serves as a drug carrier due to high porosity (12 nm pores) and pH-responsive release . In catalysis, surface functionalization (e.g., amine groups) enhances metal ion binding, as demonstrated in Cu²⁺ removal (82.36%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.